molecular formula C6H14N2O B6236862 3-amino-1-methylpiperidin-4-ol, Mixture of diastereomers CAS No. 1488965-37-2

3-amino-1-methylpiperidin-4-ol, Mixture of diastereomers

Cat. No. B6236862
CAS RN: 1488965-37-2
M. Wt: 130.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1-methylpiperidin-4-ol, also known as AMP or AMP-4, is a cyclic chemical compound that is composed of four different atoms: nitrogen, carbon, hydrogen, and oxygen. It is a member of the piperidine family and is used in a variety of applications, including pharmaceuticals, biochemistry, and organic synthesis. AMP-4 has a unique structure that allows it to exist in two different forms, known as diastereomers. These two forms have different properties and can be used for different purposes.

Scientific Research Applications

3-amino-1-methylpiperidin-4-ol has a wide range of scientific research applications. It is used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, analgesics, and anticonvulsants. It is also used in the synthesis of organic compounds, such as chiral compounds and chiral auxiliaries. Additionally, it is used in the synthesis of peptides, proteins, and other biomolecules.

Mechanism of Action

The exact mechanism of action of 3-amino-1-methylpiperidin-4-ol is not fully understood, but it is believed to act as a weak base, with the ability to form hydrogen bonds with other molecules. It is also believed to act as a nucleophile, meaning it can react with other molecules to form new bonds. Additionally, it is believed to act as an enzyme inhibitor, blocking the activity of certain enzymes.
Biochemical and Physiological Effects
3-amino-1-methylpiperidin-4-ol has a wide range of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to have anxiolytic, anticonvulsant, and analgesic effects. It has also been shown to have an effect on the metabolism of carbohydrates, proteins, and lipids.

Advantages and Limitations for Lab Experiments

3-amino-1-methylpiperidin-4-ol has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is very stable and can be stored for long periods of time. However, it can be difficult to separate the two diastereomers, and it can be difficult to control the concentration of the compound in the reaction.

Future Directions

There are a number of potential future directions for research on 3-amino-1-methylpiperidin-4-ol. One possible direction is to further investigate the biochemical and physiological effects of the compound, in order to better understand its potential therapeutic applications. Additionally, research could be conducted to develop new methods of synthesis, in order to make the compound more accessible and easier to use. Finally, research could be conducted to further investigate the mechanism of action of the compound, in order to better understand its effects on the body.

Synthesis Methods

3-amino-1-methylpiperidin-4-ol can be synthesized using a variety of methods. One of the most common methods is the reduction of 3-amino-1-methylpiperidine with sodium borohydride. This reaction produces a mixture of diastereomers, which can be separated using chromatography. Other methods of synthesis include the use of catalytic hydrogenation, the use of a Grignard reagent, and the use of a palladium catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-1-methylpiperidin-4-ol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-piperidone", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "4-piperidone is reacted with methylamine in the presence of sodium borohydride to form 3-amino-1-methylpiperidine", "The resulting 3-amino-1-methylpiperidine is then treated with hydrochloric acid to form the hydrochloride salt", "The hydrochloride salt is then treated with sodium hydroxide to form the free base", "The free base is then reacted with ethanol and water to form a mixture of diastereomers of 3-amino-1-methylpiperidin-4-ol" ] }

CAS RN

1488965-37-2

Molecular Formula

C6H14N2O

Molecular Weight

130.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.